

# Technical Guide: N-(2-Hydroxypropyl)octadecanamide

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## Compound of Interest

Compound Name: *N*-(2-Hydroxypropyl)stearamide

CAS No.: 35627-96-4

Cat. No.: B1617301

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CAS No: 35627-96-4 | Synonyms: Stearamide MIPA, Stearic Monoisopropanolamide[1]

## Executive Summary

N-(2-Hydroxypropyl)octadecanamide is a non-ionic secondary fatty acid amide derived from stearic acid and monoisopropanolamine (1-amino-2-propanol). Structurally, it functions as a ceramide mimic and a rheology modifier. Its amphiphilic nature—comprising a hydrophobic C18 alkyl chain and a hydrophilic hydroxypropyl headgroup—allows it to structure surfactant systems, stabilize foams, and enhance lipid barrier properties in dermatological formulations.

Unlike simple primary amides (e.g., Stearamide), the hydroxypropyl substituent disrupts intermolecular hydrogen bonding, lowering the melting point and improving solubility in semi-polar organic solvents, though it remains strictly insoluble in water.

## Physicochemical Profile

Property	Value / Description
Molecular Formula	C <sub>21</sub> H <sub>43</sub> NO <sub>2</sub>
Molecular Weight	341.58 g/mol
Appearance	Waxy solid (White to Off-White flakes/beads)
Melting Point	68°C – 78°C (Typical range for C18-MIPA grades)
LogP (Predicted)	~7.7 (Highly Lipophilic)
HLB Value	Low (approx. 2–4); w/o emulsifier characteristics
Ionic Character	Non-ionic

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*Scientist's Note: The melting point is significantly lower than unsubstituted Stearamide (109°C). The steric bulk of the hydroxypropyl group prevents the tight "zipper-like" packing of the alkyl chains, facilitating easier incorporation into oil phases at moderate temperatures.*

## Solubility Data & Solvent Compatibility

The solubility profile is dictated by the dominant hydrophobic stearyl tail. The compound requires heating to dissolve in most solvents and will precipitate or gel upon cooling.

## Quantitative Solubility Estimates (at 25°C vs. 60°C)

Solvent	Solubility @ 25°C	Solubility @ 60°C	Interaction Mechanism
Water	Insoluble (< 1 mg/L)	Dispersible (Cloudy)	Hydrophobic exclusion; requires surfactant to micellize.
Ethanol (96%)	Slightly Soluble (< 5 g/L)	Soluble (> 50 g/L)	Dipole-dipole interactions overcome crystal lattice at T > MP.
DMSO	Soluble (~20 mg/mL)	Very Soluble	Strong polar aprotic solvation of the amide bond.
Chloroform	Soluble	Soluble	Excellent solvation of the alkyl chain.
Propylene Glycol	Insoluble	Dispersible	Incompatible polarity; often causes hazing in formulations.
Mineral Oil	Insoluble	Soluble	Compatible with lipophilic tail at elevated temperatures.

## Formulation Directive:

- Oil Phase Addition: Always add N-(2-Hydroxypropyl)octadecanamide to the oil phase heated to 75–80°C.
- Recrystallization Risk: Rapid cooling in solvents like ethanol can lead to the formation of needle-like crystals. Controlled cooling is required for uniform opacity or pearlescence.

## Synthesis Protocol (Laboratory Scale)

Objective: Synthesize high-purity N-(2-Hydroxypropyl)octadecanamide via direct amidation.

Reaction Type: Condensation Amidation (Nucleophilic Acyl Substitution).

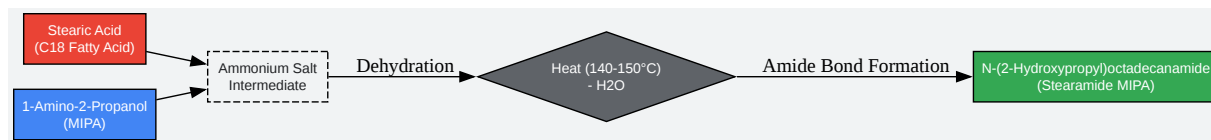
## Reagents

- Stearic Acid (C18:0): 28.4 g (0.1 mol) – Use high purity (>95%) to avoid palmitic impurities.
- 1-Amino-2-propanol (MIPA): 7.9 g (0.105 mol) – 5% molar excess to drive equilibrium.
- Catalyst (Optional): Sodium Methoxide (0.1% w/w) – Accelerates rate but requires neutralization.

## Step-by-Step Methodology

- Melt Phase: Charge Stearic Acid into a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap (for water removal). Heat to 80°C until fully melted.
- Amine Addition: Slowly add 1-Amino-2-propanol dropwise while stirring. An exotherm may occur; maintain temperature below 100°C during addition.
- Reaction Phase: Ramp temperature to 140°C – 150°C. The reaction is driven by the removal of water.[2]
  - Reaction:
- Monitoring: Monitor Acid Value (AV). The reaction is complete when AV < 5 mg KOH/g (approx. 4–6 hours).
- Work-up:
  - Cool to 90°C.
  - (Optional) Wash with hot water to remove unreacted amine if high purity is required.
  - Pour molten product onto a cooling tray or flaker.
- Purification: Recrystallize from hot ethanol if analytical standard grade is required.

## Synthesis Pathway Visualization



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Caption: Thermal condensation pathway converting Stearic Acid and MIPA into the final amide via water elimination.

## Mechanism of Action & Applications

### Ceramide Mimicry in Skin Barrier

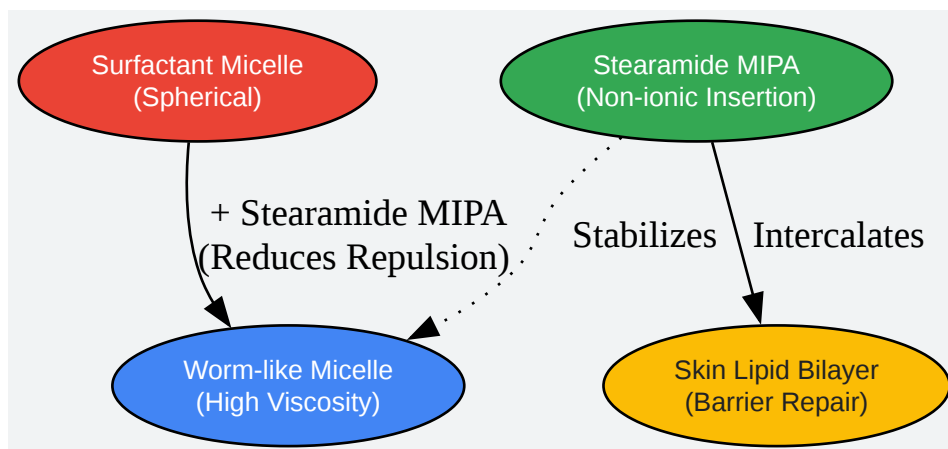
The molecule mimics the structure of natural ceramides (Sphingosine backbone + Fatty Acid).

- Head Group: The hydroxypropyl amide mimics the polar head of sphingosine, capable of hydrogen bonding with water and other polar lipids.
- Tail Group: The C18 chain integrates into the lamellar lipid bilayer of the stratum corneum.

### Viscosity Building in Surfactants

In anionic surfactant systems (e.g., Sodium Laureth Sulfate), Stearamide MIPA inserts itself between surfactant micelles. This reduces the electrostatic repulsion between surfactant headgroups, promoting the transition from spherical micelles to worm-like micelles, which significantly increases viscosity.

### Structural Interaction Diagram



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Caption: Mechanism of viscosity enhancement in surfactant systems and barrier repair in lipid bilayers.

## References

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## Sources

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